N-Octylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4015-78-5 |
|---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
N-octylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13H2,1H3;1H |
InChI Key |
KPVLKBMZMUUHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Octylaniline and Its Hydrochloride Derivatives
Established Synthetic Pathways for N-Octylaniline (B1295330) Precursors
The formation of the N-octylaniline precursor involves several established chemical strategies, primarily focusing on the direct alkylation of aniline (B41778) or the reductive amination of a carbonyl compound.
The direct N-alkylation of aniline with an octyl halide, such as octyl bromide, is a common pathway for synthesizing N-octylaniline. researchgate.netvedantu.com This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline, bearing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon of the octyl halide. vedantu.com
These reactions can produce a mixture of secondary (N-octylaniline), tertiary (N,N-dioctylaniline), and even quaternary ammonium (B1175870) salts. vedantu.com However, reaction conditions can be controlled to favor the formation of the secondary amine. For instance, using a specific molar ratio of aniline to octyl bromide (e.g., 5 mmol aniline to 6 mmol octyl bromide) in the presence of sodium bicarbonate and heating at 80°C has been shown to yield good amounts of the secondary amine while producing less than 5% of the tertiary amine. researchgate.net One reported synthesis involved refluxing a 3:1 molar ratio of distilled aniline and n-octyl bromide overnight. mjcce.org.mk After a workup procedure involving basification with ammonia (B1221849) and purification, this method yielded crude N-n-octylaniline. mjcce.org.mk While direct alkylation with alcohols is also a known method for amine synthesis, the use of octyl halides is frequently documented for this specific transformation. vulcanchem.comwikipedia.org
| Reactants | Catalyst/Base | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| Aniline, Octyl Bromide | Sodium Bicarbonate (NaHCO₃) | Water with SDS | 80 °C | Good yield of N-octylaniline, <5% N,N-dioctylaniline formation. | researchgate.net |
| Aniline, n-Octyl Bromide (3:1 ratio) | None (workup with aq. ammonia) | None (neat) | Reflux | Yielded crude N-n-octylaniline. | mjcce.org.mk |
Reductive amination, also known as reductive alkylation, is a powerful method for amine synthesis that converts a carbonyl group to an amine through an intermediate imine. wikipedia.org For N-octylaniline, this typically involves the reaction of aniline with an octanal (B89490) or a ketone, followed by reduction. The process can often be performed as a one-pot reaction where the carbonyl compound, aniline, and a reducing agent are combined. wikipedia.orgyoutube.com
A notable strategy is the iron-catalyzed reductive coupling of nitroarenes with alkyl halides. In one study, the reaction of nitrobenzene (B124822) with 2-iodooctane (B1593957) using an iron(II) chloride catalyst, zinc as a reductant, and TMSCl as a co-reductant produced N-(2-octyl)aniline in a nearly quantitative yield after 16 hours at 90°C. nih.gov This method is advantageous as it avoids the pre-reduction of the nitroarene to aniline and demonstrates high selectivity for the mono-alkylation product. nih.gov Another approach involves the catalytic reductive amination of carbonyl compounds with nitro compounds over nickel/nickel oxide (Ni/NiO) composites, which has been successfully applied to synthesize various N-alkylated anilines. semanticscholar.org
| Starting Materials | Catalyst/Reductant | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitrobenzene, 2-Iodooctane | FeCl₂·4H₂O / Zn / TMSCl | 90 °C | N-(2-octyl)aniline | Nearly quantitative | nih.gov |
| Aldehyde, Nitro Compound | Ni/NiO composite / H₂ | 80 °C | N-alkylated aniline | Varies by substrate | semanticscholar.org |
Optimizing the synthesis of N-octylaniline is crucial to maximize the yield of the desired mono-alkylation product and minimize the formation of N,N-dioctylaniline. In direct alkylation, adjusting the molar ratio of the reactants is a key factor; using a slight excess of the alkyl halide relative to the amine can favor the secondary amine, but a large excess of the alkylating agent will promote di-alkylation. researchgate.netvedantu.com
In the context of iron-catalyzed reductive coupling, a re-optimization of conditions for reacting nitrobenzene with 1-iodooctane (B127717) was performed to suppress the formation of N,N-dioctylaniline. scispace.com It was found that reducing the amount of primary alkyl iodide (to 1.5 equivalents), adding more zinc (5 equivalents) and TMSCl (4 equivalents), and lowering the reactant concentrations significantly suppressed double alkylation. scispace.com These optimized conditions increased the GC yield of N-octylaniline to 76%, while the N,N-dioctylaniline byproduct was reduced to 15%. scispace.com The choice of solvent can also be critical; for instance, using xylene as a diluent for n-octylaniline has been noted for providing clear-cut phase separation without emulsion formation in extraction applications, a property that stems from the purity of the synthesized reagent. researchgate.net
Controlled Protonation and In Situ Formation of N-Octylaniline Hydrochloride
Once N-octylaniline has been synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved through a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the secondary amine makes it basic, allowing it to readily react with a strong acid like hydrochloric acid (HCl). vedantu.com
The process generally involves treating a solution of N-octylaniline with hydrochloric acid. tandfonline.com This protonates the nitrogen atom, forming the N-octyl-anilinium cation, with the chloride ion acting as the counter-ion. The resulting this compound is an ammonium salt. vedantu.com This conversion is often performed to enhance the compound's solubility in polar solvents, particularly water. In one procedure, after extraction of a metal, the organic phase containing n-octylaniline was stripped using 1 M hydrochloric acid, demonstrating the formation of the hydrochloride salt to move the compound into the aqueous phase. tandfonline.com
Analytical Verification of Synthetic Products for Research Applications
The identity and purity of synthesized N-octylaniline and its hydrochloride salt must be confirmed using standard analytical techniques. researchgate.netedqm.eu These methods verify the structure of the compound and quantify any impurities.
Common analytical methods for verification include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. For example, in a related compound, 4-methoxy-N-octylaniline, characteristic signals for the aromatic protons (δ 6.58–6.77 ppm) and the aliphatic octyl chain protons (δ 0.89–3.06 ppm) are observed.
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to determine the purity of the product and confirm its molecular weight. researchgate.netsemanticscholar.org
Elemental Analysis : This method determines the percentage composition of elements (C, H, N), which is then compared to the theoretical values calculated from the molecular formula. One synthesis of N-n-octylaniline reported the following results: Found: C, 82.1%; H, 11.4%. Calculated for C₁₄H₂₃N: C, 81.9%; H, 11.3%. mjcce.org.mk
Physical Properties : Measurement of physical constants like boiling point can also help verify the substance. N-n-octylaniline was reported to have a boiling range of 177–178 °C at 25 mm Hg pressure. mjcce.org.mk
| Technique | Purpose | Observed Data/Information | Reference |
|---|---|---|---|
| Elemental Analysis | Confirm elemental composition | Found: C, 82.1%; H, 11.4% (for C₁₄H₂₃N) | mjcce.org.mk |
| Boiling Point | Verify physical properties | 177–178 °C at 25 mm Hg | mjcce.org.mk |
| NMR Spectroscopy | Structural elucidation | Confirms presence of aromatic and aliphatic protons. | researchgate.net |
| GC-MS | Purity and molecular weight determination | Used to identify products and byproducts. | researchgate.netsemanticscholar.org |
Mechanistic Investigations of N Octylaniline Hydrochloride in Solvent Extraction Systems
Fundamental Principles of Amine-Based Liquid-Liquid Extraction Involving N-Octylaniline (B1295330) Hydrochloride
The extraction process begins with the protonation of the N-octylaniline molecule. In the presence of an acidic aqueous solution, such as hydrochloric acid, the nitrogen atom of the amine group accepts a proton (H⁺), forming the N-octylanilinium cation [CH₃(CH₂)₇(C₆H₅)NH₂⁺]. This cationic species is the active extractant.
The primary mechanism for extraction is the formation of an ion-pair. In the aqueous phase, metal ions often form stable anionic complexes with ligands present in the solution (e.g., chloride ions). For instance, a metal ion Mⁿ⁺ might form an anionic complex such as [MClₓ]⁽ˣ⁻ⁿ⁾⁻. The protonated N-octylanilinium cation, residing in the organic phase at the interface, can then associate with this metal-anion complex. This association forms a large, neutral, and charge-unbalanced ion-pair, for example, {[CH₃(CH₂)₇(C₆H₅)NH₂⁺]ₙ[MClₓ]ⁿ⁻}. scispace.com This newly formed species is hydrophobic due to the long octyl chain and the aniline (B41778) group, rendering it highly soluble in the organic diluent and consequently extracted from the aqueous phase. scispace.com The nature of the extracted species is often determined to be a 1:2:1 ratio of metal to acid to extractant. scispace.com
The process can also be described as an anion exchange mechanism. researchgate.net Initially, the N-octylaniline in the organic solvent is equilibrated with the acidic aqueous phase. The amine is protonated and pairs with the anion from the acid, in this case, chloride (Cl⁻), to form N-octylaniline hydrochloride (N-octylanilinium chloride) in the organic phase.
R₂NH(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₂NH₂⁺Cl⁻(org)
Where R₂NH represents N-octylaniline. This protonation step is a reversible equilibrium, heavily influenced by the acid concentration in the aqueous phase. semanticscholar.orgnrct.go.th
During the extraction stage, the anionic metal complex, [MClₓ]ⁿ⁻, competes with the chloride ion to pair with the protonated amine. If the affinity of the N-octylanilinium cation for the metal complex is greater than for the chloride ion, an exchange occurs, and the metal complex is transferred to the organic phase. scispace.comresearchgate.net
nR₂NH₂⁺Cl⁻ + [MClₓ]ⁿ⁻(aq) ⇌ [R₂NH₂⁺]ₙ[MClₓ]ⁿ⁻(org) + nCl⁻(aq)
This equilibrium highlights the competitive nature of the extraction. A higher concentration of the metal-anion complex in the aqueous phase or a higher affinity between the extractant and the metal complex will shift the equilibrium to the right, favoring extraction. Conversely, a very high concentration of chloride ions in the aqueous phase could shift the equilibrium to the left, potentially reducing extraction efficiency.
Quantitative Studies on Extraction Efficiencies and Distribution Ratios
The effectiveness of a solvent extraction system is quantified by parameters such as the distribution ratio (D) and the percentage of extraction (%E). These values are not constant but are influenced by several experimental conditions.
The acidity of the aqueous phase is a critical parameter in extractions using amine-based extractants like N-octylaniline. The concentration of hydrochloric acid directly impacts the protonation of the amine and the stability of the anionic metal-chloro complexes. For the extraction of platinum(IV) with N-n-octylaniline, quantitative extraction is achieved from a wide range of 0.5 to 10 M hydrochloric acid. nih.gov Similarly, palladium(II) is quantitatively extracted from a 0.5-2 M hydrochloric acid medium. nih.gov
In systems involving other metals, the effect can be more nuanced. For the extraction of Co(II) with a similar amine, tri-n-octylamine (TOA), the extraction percentage increases significantly with rising HCl concentration. This is because higher acid concentrations promote the formation of the extractable anionic cobalt-chloride complex. semanticscholar.orgnrct.go.th As shown in the table below, increasing the HCl molarity from 2.5 M to 4.0 M enhances the extraction percentage of Co(II) from 29.58% to 65.18%. nrct.go.th This demonstrates the general principle that aqueous phase acidity is a key lever for controlling extraction performance.
| [HCl] (M) | Distribution Ratio (D) | Extraction (%E) |
|---|---|---|
| 2.5 | 0.42 | 29.58 |
| 3.0 | 0.68 | 40.48 |
| 3.5 | 1.18 | 54.13 |
| 4.0 | 1.87 | 65.18 |
Table 1. Effect of Hydrochloric Acid Concentration on the Extraction of Co(II) using 0.1 M Tri-n-octylamine in Kerosene. nrct.go.th
The concentration of N-octylaniline in the organic phase directly influences the extraction capacity. An increase in the extractant concentration generally leads to a higher distribution ratio and percentage extraction, as more active molecules are available to form ion pairs. scispace.com Studies on yttrium(III) extraction showed that increasing N-n-octylaniline concentration in xylene from 0.0002 to 0.64 mol dm⁻³ improved recovery, with 0.17 mol dm⁻³ being optimal for complete extraction. scispace.com
The choice of diluent is also crucial as it solvates the extractant and the resulting ion-pair complex. The polarity of the diluent can significantly affect extraction efficiency and phase separation. Non-polar or aromatic diluents like xylene, benzene (B151609), and toluene (B28343) are often effective because they provide good solubility for the hydrophobic ion-pair and allow for clean phase disengagement without emulsion formation. rasayanjournal.co.in The use of more polar solvents can sometimes lead to lower extraction efficiencies. rasayanjournal.co.in
| Diluent | Extraction (%E) |
|---|---|
| Xylene | 99.9 |
| Benzene | 99.9 |
| Isoamyl Acetate | 99.9 |
| Toluene | 98.9 |
| Carbon Tetrachloride | 80.2 |
| Isoamyl Alcohol | 59.6 |
| Cyclohexanol | 58.5 |
| Chloroform | 40.3 |
Table 2. Effect of Diluent on the Extraction of Lead(II) with 4-Methyl-N-n-octylaniline. rasayanjournal.co.in
For a solvent extraction process to be efficient, reaching equilibrium quickly is advantageous. Studies indicate that the extraction of metal ions with N-octylaniline is generally rapid. For yttrium(III), an equilibrium time of 4 minutes was found to be sufficient for quantitative extraction, with 5 minutes being recommended to ensure completeness. scispace.com In the extraction of lead(II) with a related compound, a minimum shaking time of 2 minutes was essential. rasayanjournal.co.in
The ratio of the aqueous phase volume (Vaq) to the organic phase volume (Vorg) is another key operational parameter. A higher proportion of the organic phase can lead to a higher percentage of extraction. For instance, in the extraction of Co(II) with TOA, increasing the organic-to-aqueous (O/A) phase ratio from 1:4 to 4:1 significantly improved the extraction from 15% to 68.61%. semanticscholar.org However, in some highly efficient systems, quantitative extraction can be maintained even with a large excess of the aqueous phase. For the extraction of lead(II), the process remained quantitative (99.9%) even when the aqueous-to-organic phase ratio was increased to 5:1, indicating a very stable and favorable ion-pair formation. rasayanjournal.co.in
| Aqueous:Organic (A:O) Ratio | Extraction of Pb(II) (%) |
|---|---|
| 1:1 | 99.9 |
| 2:1 | 99.9 |
| 3:1 | 99.9 |
| 4:1 | 99.9 |
| 5:1 | 99.9 |
Table 3. Effect of Aqueous-to-Organic Phase Volume Ratio on the Extraction of Lead(II) with 4% 4-Methyl-N-octylaniline in Xylene. rasayanjournal.co.in
Role of Masking Agents and Synergistic Extractants in Enhancing Extraction Performance
To improve the selectivity and efficiency of solvent extraction processes involving this compound, masking agents and synergistic extractants can be employed.
Masking Agents: Masking agents are complexing agents that form stable, water-soluble complexes with interfering ions, preventing them from being co-extracted with the target metal ion.
In the extraction of Yttrium(III) from a salicylate (B1505791) medium, it has been noted that EDTA, citrate, and tartarate can interfere with the extraction, indicating their strong complexing ability. scispace.com Conversely, fluoride (B91410) has been used as a masking agent to prevent the co-extraction of Cerium(IV), and oxalate (B1200264) can mask Manganese(II). scispace.com
For the extraction of lead(II) with a derivative of N-n-octylaniline, various masking agents have been utilized to prevent interference from other cations, including acetate, EDTA, tartarate, thiourea, and ascorbate. researchgate.net
Thiourea is a well-known masking agent for platinum group metals and has been used to selectively strip palladium from a loaded organic phase, thereby separating it from other co-extracted metals. mdpi.comgoogle.comnih.gov
Synergistic Extractants: Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies.
The extraction of Zinc(II) is significantly enhanced by using a synergistic mixture of N-n-octylaniline and trioctylamine (B72094) in a thiocyanate (B1210189) medium. biomedres.usiosrjournals.orgresearchgate.net This synergistic effect allows for quantitative extraction at lower extractant concentrations than would be required with a single extractant. iosrjournals.org
While not directly involving N-Octylaniline, the synergistic effect of combining a basic extractant like Aliquat 336 with a solvating extractant like tributyl phosphate (B84403) (TBP) has been demonstrated for the extraction of platinum, indicating a promising area for further investigation with N-Octylaniline systems. researchgate.net The use of extractants like TOPO (trioctylphosphine oxide) in synergistic systems is a common strategy to enhance the extraction of various metals. researchgate.netpropulsiontechjournal.com
The strategic use of masking agents and synergistic extractants can significantly broaden the applicability of this compound in complex separation challenges, allowing for the highly selective recovery of valuable or toxic metals from diverse sources.
Advanced Applications of N Octylaniline Hydrochloride in Analytical Chemistry
Method Development for Trace Metal Preconcentration and Separation
The development of analytical methods using N-Octylaniline (B1295330) hydrochloride centers on its efficacy as an extractant in solvent extraction or liquid-liquid extraction procedures. scispace.comnih.gov These methods are designed to preconcentrate metal ions from a large volume of an aqueous sample into a smaller volume of an organic phase, thereby increasing the concentration of the analyte to a level suitable for detection. researchgate.netmdpi.com The process also serves to separate the target analyte from interfering species in the sample matrix. scispace.comnih.gov
The extraction mechanism typically involves the formation of an anionic complex of the metal ion in an aqueous solution, often by the addition of ligands or by adjusting the acidity. scispace.comnih.gov The protonated N-Octylaniline, [CH3(CH2)7(C6H5)NH2]+, then forms an ion-association complex with the anionic metal species, which is readily extracted into a non-polar organic solvent like xylene. researchgate.netscispace.com The efficiency of this process is dependent on several key parameters which must be optimized for each specific metal ion.
Key parameters optimized during method development include:
Aqueous Phase Acidity: The concentration of the acid (e.g., hydrochloric acid, sulfuric acid) or the pH of the medium is crucial. scispace.comnih.gov For instance, Palladium(II) is quantitatively extracted from 0.5-2 M hydrochloric acid media, while Platinum(IV) extraction is effective over a broader range of 0.5 to 10 M hydrochloric acid. nih.govnih.gov
Reagent Concentration: The concentration of N-Octylaniline in the organic diluent affects the extraction efficiency. scispace.com A 0.17 mol dm–3 solution of N-n-octylaniline in xylene is used for yttrium(III) extraction, whereas a 3% solution in xylene is used for platinum(IV). scispace.comnih.gov
Choice of Organic Diluent: The solvent used to dissolve the N-Octylaniline impacts phase separation and extraction efficiency. Xylene is a commonly used diluent due to its ability to provide distinct phase separation without emulsion formation. rasayanjournal.co.inresearchgate.net
Equilibration Time: The duration of shaking the aqueous and organic phases together must be sufficient to achieve extraction equilibrium. scispace.com A shaking time of 5 minutes is generally adequate for the complete extraction of metals like yttrium(III). scispace.com
Through careful optimization of these conditions, selective separation of various metal ions can be achieved. For example, methods have been developed for the separation of yttrium(III) from elements like Thorium(IV), Uranium(VI), and Lanthanum(III). researchgate.netscispace.com Similarly, Palladium(II) and Platinum(IV) can be separated from base metals such as iron(III), cobalt(II), nickel(II), and copper(II). nih.govnih.gov
| Metal Ion | Aqueous Medium | N-Octylaniline Concentration | Organic Diluent | Stripping Agent | Reference |
|---|---|---|---|---|---|
| Yttrium(III) | 0.02–0.05 M NaSal (pH 9.7–10.5) | 0.17 M | Xylene | 0.05 M HCl | scispace.com |
| Palladium(II) | 0.5–2 M HCl | 2% (w/v) | Xylene | 1:1 Ammonia (B1221849) | nih.gov |
| Platinum(IV) | 0.5–10 M HCl | 3% (w/v) | Xylene | Water | nih.gov |
| Lead(II) | 1.0 M H₂SO₄ / 0.1 M KI | 4% (w/v) | Xylene | Acetate Buffer | researchgate.net |
Integration of N-Octylaniline Hydrochloride Extractions with Spectrophotometric Detection Techniques
After the separation of the two phases, the metal ion is transferred back from the organic phase into a new, clean aqueous solution. This process is known as stripping or back-extraction. scispace.com It is typically achieved by shaking the organic phase with a suitable stripping agent, such as a mineral acid, a base, or water, which breaks the ion-pair complex and allows the metal ion to return to the aqueous phase. scispace.comnih.govnih.gov For instance, yttrium(III) is stripped using dilute hydrochloric acid, palladium(II) with ammonia solution, and platinum(IV) simply with water. scispace.comnih.govnih.gov
The resulting aqueous solution, which now contains the preconcentrated and separated metal ion, is then treated with a specific chromogenic organic reagent. scispace.comijmr.net.in This reagent forms a colored complex with the metal ion, and the intensity of the color, which is directly proportional to the metal's concentration, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax). ijmr.net.in
| Metal Ion | Stripping Agent | Chromogenic Reagent | λmax (nm) | Reference |
|---|---|---|---|---|
| Yttrium(III) | 0.05 M HCl | Alizarin Red S | Not Specified | mjcce.org.mkscispace.com |
| Palladium(II) | 1:1 Ammonia | Pyrimidine-2-thiol | 420 nm | nih.gov |
| Platinum(IV) | Water | Stannous chloride | Not Specified | nih.gov |
This combination of extraction and spectrophotometry creates a powerful analytical method that is both selective and sensitive, allowing for the determination of trace metals in various complex samples. ijaers.com
Analysis of Synthetic Mixtures and Real Samples Utilizing N-Octylaniline-Based Methods
The validity and applicability of analytical methods based on N-Octylaniline extraction are rigorously tested by analyzing synthetic mixtures and real-world samples. researchgate.netnih.gov Synthetic mixtures are prepared in the laboratory to contain the target metal ion along with a variety of other ions that are expected to be present in actual samples, which helps in assessing the method's selectivity and tolerance to interferences. researchgate.netnih.gov
Research has demonstrated the successful separation of target metals from a wide array of accompanying ions. For example, the method for yttrium(III) extraction has been used to separate it from thorium(IV), uranium(VI), zirconium(IV), lanthanum(III), and cerium(IV). researchgate.netscispace.com Similarly, methods for platinum-group metals have been applied to separate them from common base metals. nih.govnih.gov
The ultimate test of an analytical method is its application to real samples. N-Octylaniline-based extraction has been successfully applied to determine metal content in diverse and complex matrices. researchgate.netnih.gov
Alloys and Metallurgical Samples: The method for palladium(II) and platinum(IV) has been applied to the analysis of catalyst samples and various alloys, demonstrating its utility in industrial quality control. nih.govnih.gov
Cosmetic Samples: A method using the derivative 4-Methyl-N-n-octylaniline, which functions similarly, was developed for the extraction and determination of toxic lead(II) from commercial cosmetic samples like lipstick and face powder. researchgate.net
Geological and Industrial Materials: N-Octylaniline has been used to determine noble metals in materials such as mattes, sludges, and flotation concentrates. nih.gov
The accuracy of these methods is often validated by comparing the results with those obtained from established techniques or by analyzing certified reference materials. High recovery percentages, typically above 95%, indicate the effectiveness of the method for the given sample type. researchgate.net
| Analyte | Sample Type | Matrix Components | Result | Reference |
|---|---|---|---|---|
| Palladium(II) | Pd-charcoal catalyst, Synthetic mixtures | Fe(III), Co(II), Ni(II), Cu(II) | Good recovery from synthetic mixtures and catalyst. | nih.gov |
| Platinum(IV) | Platinum-rhodium alloy, Synthetic mixtures | Fe(III), Co(II), Ni(II), Cu(II) | Accurate determination in alloys. | nih.gov |
| Lead(II) | Lipstick, Face Powder | Cosmetic matrix | Successful determination of Pb(II) content. | researchgate.net |
| Noble Metals | Mattes, Sludges, Flotation concentrates | Base metals | Determination limits of 10-100 ppm achieved. | nih.gov |
Contributions to Metallurgical Processes and Environmental Monitoring
The analytical methods developed using this compound have significant practical implications in both metallurgy and environmental science. researchgate.netnih.gov
In the field of metallurgy, particularly concerning precious and noble metals, accurate and selective analytical techniques are essential for process control, quality assurance, and resource evaluation. nih.govnih.gov The extraction of noble metals like platinum, palladium, and rhodium with N-Octylaniline from complex materials such as ores, flotation concentrates, and industrial sludges provides a reliable method for their quantification. nih.govnih.gov This is crucial for the economic assessment of ores and for optimizing the efficiency of refining processes. nih.gov The ability to separate these high-value metals from commonly associated base metals like iron, copper, and nickel is a key advantage of this technique. nih.gov
For environmental monitoring, the focus is often on the detection and quantification of toxic heavy metals, which pose risks to human health and ecosystems. researchgate.netnih.gov Solvent extraction provides an effective means for the preconcentration of trace levels of toxic metals from environmental samples, allowing for their measurement even when present at very low concentrations. researchgate.netmdpi.com The development of methods for extracting lead(II), a well-known toxic metal, demonstrates the potential of N-Octylaniline-based systems in this area. researchgate.net By applying these methods to consumer products like cosmetics or potentially to environmental samples such as water and soil, regulatory agencies can monitor compliance with safety standards and assess environmental contamination. researchgate.net
Role of N Octylaniline Derivatives in Catalytic Processes
N-Octylaniline (B1295330) as a Ligand in Transition Metal-Catalyzed Organic Reactions
While N-octylaniline is more commonly the target product of catalytic reactions, the broader class of aniline (B41778) derivatives is crucial in ligand design for transition metal catalysis. Aniline-based structures can be modified to create ligands with specific steric and electronic properties that influence the activity and selectivity of a metal catalyst. For instance, novel N-heterocyclic carbene (NHC) ligands, which are highly effective in homogeneous catalysis, can be synthesized through the modular alkylation of aniline, an industrial chemical available in bulk rutgers.edu. These ligands provide extreme steric hindrance around the transition metal center, a critical feature for both catalysis and the isolation of unstable intermediates rutgers.edu.
The design of such ligands is a key aspect of developing high-performance catalysts. By introducing bulky substituents, such as in 8-arylnaphthylamines, it is possible to create significant steric hindrance around the metal center, leading to enhanced catalytic activity mdpi.com. The synthesis of these complex amines often starts from simpler precursors and involves multiple steps, including C-H bond functionalization and coupling reactions, to build the final ligand structure mdpi.com. Although direct use of N-octylaniline as a ligand is not prominently documented, its precursor, aniline, serves as a foundational building block for a wide array of ligands used in transition metal catalysis rutgers.edumdpi.com.
Mechanistic Insights into N-Octylaniline-Mediated Catalytic Cycles
The formation of N-octylaniline typically occurs through copper-catalyzed C-N cross-coupling reactions, often referred to as the Ullmann condensation or Buchwald-Hartwig amination. The catalytic cycle for these reactions is a subject of detailed mechanistic study. Generally, the cycle is believed to involve a Cu(I)/Cu(III) redox couple.
A proposed catalytic cycle begins with the active Cu(I) complex. This complex reacts with an aryl halide (like iodobenzene) in an oxidative addition step to form a Cu(III) intermediate. This step is often considered rate-limiting. Subsequently, the amine (n-octylamine) coordinates to the copper center. Deprotonation of the amine leads to a Cu(III)-amido complex. The final step is reductive elimination, where the C-N bond is formed, yielding the N-arylated amine (N-octylaniline) and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.
Kinetic and spectroscopic studies on similar copper-catalyzed hydroamination reactions have provided deeper insights. For example, in the hydroamination of olefins, the turnover-limiting step was identified as the regeneration of the active copper hydride (CuH) catalyst from a copper(I) carboxylate resting state mit.edu. Such detailed mechanistic understanding, often aided by computational modeling, is crucial for improving reaction conditions and catalyst design mit.edubris.ac.uk.
Copper-Catalyzed Amination Reactions Involving N-Octylamine Precursors
The synthesis of N-octylaniline from n-octylamine and aryl halides is a well-studied model reaction for copper-catalyzed amination. Research has demonstrated that unsupported copper nanoparticles (CuNPs) are highly effective catalysts for this transformation, particularly when paired with specific ligands proquest.com.
The reaction of n-octylamine with iodobenzene has been successfully catalyzed by CuNPs of varying sizes (e.g., 25 nm and a 10/80 nm mixture) in the presence of ligands such as 2-isobutyrylcyclohexanone (L1) and rac-1,1′-bi-2-naphthol (BINOL, L2) proquest.com. These reactions can achieve high yields of N-octylaniline, up to 95% proquest.com. The choice of ligand is critical; for the arylation with iodobenzene, BINOL (L2) was found to be the most effective ligand with various CuNPs proquest.commdpi.com. The solvent also plays a significant role, with DMSO and DMF being commonly used at temperatures ranging from 110 °C to 140 °C proquest.commdpi.com.
| Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuNPs 25 nm | L1 (2-isobutyrylcyclohexanone) | DMSO | 110 | 75 | proquest.com |
| CuNPs 25 nm | L2 (rac-1,1′-bi-2-naphthol) | DMSO | 110 | 95 | proquest.com |
| CuNPs 10/80 nm | L1 (2-isobutyrylcyclohexanone) | DMSO | 110 | 72 | proquest.com |
| CuNPs 10/80 nm | L2 (rac-1,1′-bi-2-naphthol) | DMSO | 110 | 92 | proquest.com |
| CuO NPs 65 nm | L1 (2-isobutyrylcyclohexanone) | DMSO | 110 | 80 | mdpi.com |
| CuO bulk | L2 (rac-1,1′-bi-2-naphthol) | DMSO | 110 | 86 | proquest.com |
The scope of this reaction extends to heteroarylation as well. For instance, the reaction of n-octylamine with 2-iodopyridine yielded the corresponding product in 82% yield using a Cu NPs 25 nm/L3 (L-proline) catalytic system mdpi.comresearchgate.net.
Design and Optimization of Catalytic Systems Incorporating N-Octylaniline Moieties
The design and optimization of catalytic systems for producing N-octylaniline and its derivatives involve a multi-faceted approach, targeting factors like catalyst stability, activity, and cost-effectiveness. A key strategy is the iterative optimization of catalysts based on mechanistic insights, which can be achieved through a combination of computational and experimental studies ibs.re.kr.
Catalyst and Ligand Selection: The choice of the copper source and the accompanying ligand is paramount. Studies have systematically compared copper nanoparticles of different sizes (25 nm, 72 nm, 10/80 nm mixture), as well as bulk and nano forms of copper oxide (CuO), to identify the most efficient catalyst proquest.commdpi.com. For the synthesis of N-octylaniline, CuNPs of 25 nm and a 10/80 nm mixture, in combination with ligands like 2-isobutyrylcyclohexanone (L1) and BINOL (L2), have proven to be versatile and highly efficient proquest.com.
Reaction Condition Optimization: Optimizing reaction parameters such as solvent, temperature, and catalyst loading is a standard procedure to maximize product yield. For the arylation of n-octylamine, comparing solvents like DMSO at 110 °C and DMF at 140 °C has shown that the choice can significantly impact the yield, in some cases pushing it above 90% proquest.com. Catalyst loading is also fine-tuned to find the optimal amount that maximizes yield without unnecessary excess researchgate.net.
Computational Design: Virtual screening and computational modeling offer a powerful tool for catalyst optimization. By understanding the reaction mechanism, changes to the catalyst and substrate can be modeled to predict their impact on reaction barriers and selectivity ibs.re.kr. For example, quantum chemical modeling can predict the effect of different functional groups on a ligand, guiding the synthesis of more effective catalysts ibs.re.kr. This data-aided approach can significantly reduce the environmental footprint and costs associated with traditional experimental screening nih.gov.
| Iodoarene | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodotoluene | CuNPs 10/80 nm / L2 | DMF | 140 | 92 | proquest.com |
| 4-Iodoanisole | CuNPs 10/80 nm / L2 | DMF | 140 | 90 | proquest.com |
| 1-Iodo-4-(trifluoromethyl)benzene | CuNPs 10/80 nm / L2 | DMSO | 110 | 84 | proquest.com |
| 1-Iodo-4-nitrobenzene | CuNPs 10/80 nm / L2 | DMSO | 110 | 87 | proquest.com |
| 2-Iodopyridine | CuNPs 25 nm / L3 | DMSO | 110 | 82 | mdpi.com |
Furthermore, the potential for catalyst recycling is an important consideration for sustainable chemistry. The stability and reusability of the catalyst depend heavily on the copper source and ligand system, with some combinations allowing for multiple cycles without a significant loss of activity mdpi.com.
Computational Chemistry Approaches to N Octylaniline Hydrochloride Systems
Electronic Structure Theory and Quantum Chemical Calculations for Molecular Properties
Electronic structure theory, particularly Density Functional Theory (DFT), is a fundamental approach to understanding the intrinsic properties of a molecule. scispace.com For N-Octylaniline (B1295330) hydrochloride, DFT calculations can elucidate its geometry, electronic distribution, and spectroscopic characteristics.
Upon protonation of the nitrogen atom to form the hydrochloride salt, a significant redistribution of electron density occurs. The positive charge is largely localized on the ammonium (B1175870) group, which alters the molecule's electrostatic potential surface. This change is crucial for its interaction with other molecules and its environment. Quantum chemical calculations can precisely map this surface, highlighting regions of positive and negative potential.
One of the key applications of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. For N-Octylaniline, the lone pair of electrons on the nitrogen atom contributes significantly to the HOMO. Upon protonation, the energy of this orbital is substantially lowered, leading to a larger HOMO-LUMO gap and consequently, increased stability.
The geometric parameters of N-Octylaniline hydrochloride, such as bond lengths and angles, can be accurately predicted using geometry optimization algorithms within quantum chemistry software. These calculations would likely show a lengthening of the C-N bond upon protonation due to the change in hybridization and electronic environment of the nitrogen atom.
| Calculated Property | Description | Expected Trend for this compound |
|---|---|---|
| Molecular Geometry | Prediction of bond lengths, bond angles, and dihedral angles. | Elongation of the C-N bond and tetrahedral geometry around the protonated nitrogen. |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical stability. | Increased HOMO-LUMO gap compared to the neutral N-Octylaniline, suggesting greater stability. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Significantly larger dipole moment due to the localized positive charge on the ammonium group. |
| Electrostatic Potential | A map of the charge distribution around the molecule, indicating sites for electrostatic interactions. | Strong positive potential around the -NH2+- group and a non-polar region around the octyl chain. |
Molecular Modeling and Simulation of this compound Interactions in Solution
To understand the behavior of this compound in a solvent, molecular modeling and simulation techniques such as Molecular Dynamics (MD) are employed. These simulations can provide a dynamic picture of the solute-solvent and solute-solute interactions over time.
In an aqueous solution, the protonated aniline (B41778) group of this compound will strongly interact with water molecules through ion-dipole interactions and hydrogen bonding. The positively charged nitrogen atom will act as a hydrogen bond donor, forming strong hydrogen bonds with the oxygen atoms of surrounding water molecules. MD simulations can quantify the number of these hydrogen bonds, their lifetimes, and their geometric arrangement, revealing the structure of the solvation shell around the hydrophilic head of the molecule.
Conversely, the long octyl chain is hydrophobic and will interact unfavorably with water. In solution, these nonpolar tails will tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. At sufficient concentrations, this can lead to the formation of micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic ammonium heads are exposed to the aqueous environment. Molecular simulations are instrumental in studying the thermodynamics and kinetics of such self-assembly processes.
The combination of a hydrophilic head group and a hydrophobic tail makes this compound an amphiphilic molecule. Simulations can predict its behavior at interfaces, such as an oil-water interface, where it would be expected to orient with its polar head in the water phase and its nonpolar tail in the oil phase.
| Simulation Technique | Information Obtained | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Dynamic behavior of molecules over time, including conformational changes and interactions. | Studying the solvation of the molecule, aggregation behavior, and micelle formation. |
| Monte Carlo (MC) | Thermodynamic properties and equilibrium states of a system. | Calculating free energies of solvation and partitioning between different phases. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for a reactive center with the efficiency of molecular mechanics for the environment. | Modeling reactions involving this compound in a solvent environment. |
Prediction of Reaction Pathways and Energetics in N-Octylaniline-Related Transformations
Computational chemistry is a valuable tool for predicting the pathways and energetics of chemical reactions. For N-Octylaniline and its hydrochloride, these methods can be used to study various transformations, such as electrophilic substitution on the aromatic ring or reactions involving the amino group.
The protonated amino group in this compound is a deactivating, meta-directing group for electrophilic aromatic substitution. Quantum chemical calculations can be used to determine the activation energies for substitution at the ortho, meta, and para positions, thereby rationalizing this directing effect. By calculating the energies of the transition states and intermediates for different reaction pathways, the most favorable route can be identified.
For the neutral N-Octylaniline, the amino group is an activating, ortho-para directing group. Computational methods can quantify this by modeling reactions such as halogenation or nitration. The calculated reaction energy profiles would show lower activation barriers for substitution at the ortho and para positions compared to the meta position.
Furthermore, the acidity of the N-H bond in this compound (i.e., the pKa of the anilinium ion) can be predicted using computational thermodynamic cycles. These calculations involve computing the free energy change for the deprotonation reaction in the gas phase and in solution, often using a combination of quantum chemical calculations and a continuum solvation model.
Elucidation of Intermolecular Forces and Solvation Effects Governing this compound Behavior
The behavior of this compound is governed by a complex interplay of intermolecular forces and solvation effects. Computational methods provide a means to dissect and quantify these contributions.
The primary intermolecular forces at play for this compound in a polar solvent are:
Ion-dipole interactions: The strong electrostatic attraction between the positively charged anilinium group and the dipoles of polar solvent molecules.
Hydrogen bonding: The anilinium group acts as a strong hydrogen bond donor.
Van der Waals forces: These include dispersion forces (London forces) which are significant for the long octyl chain, and dipole-dipole interactions.
Hydrophobic interactions: The tendency of the nonpolar octyl chains to associate in aqueous solution.
Spectroscopic Characterization and Advanced Analytical Methodologies for N Octylaniline Hydrochloride
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of bond vibrations within the N-Octylaniline (B1295330) hydrochloride molecule. The spectra are characterized by distinct bands corresponding to the vibrations of the N-H, C-H (both aromatic and aliphatic), C-N, and C=C bonds.
In the FTIR spectrum, the presence of the hydrochloride salt is typically evidenced by a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the stretching vibration of the secondary ammonium (B1175870) ion (R₂NH₂⁺). The N-H bending vibration is also observable. The aromatic ring is characterized by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The long octyl chain gives rise to strong C-H stretching bands from its CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region, along with characteristic bending (scissoring, wagging, and rocking) vibrations at lower wavenumbers.
Raman spectroscopy provides complementary information. While the N-H stretching may be weak, the aromatic ring vibrations often produce strong and sharp signals. The C-N stretching vibration is also readily observed. The symmetric vibrations of the molecule are particularly Raman active, offering a detailed fingerprint of the molecular structure.
Interactive Data Table: Typical Vibrational Spectroscopy Data for N-Octylaniline Hydrochloride
| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
| N-H⁺ Stretch (Ammonium) | 2400-2800 | Weak | Broad (FTIR) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong |
| C=C Aromatic Ring Stretch | 1450-1600 | 1450-1600 | Medium-Strong |
| N-H Bend | 1550-1650 | Weak | Medium |
| Aliphatic C-H Bend | 1375-1470 | 1375-1470 | Medium |
| C-N Stretch | 1250-1350 | 1250-1350 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The formation of the hydrochloride salt causes a significant downfield shift of the N-H proton and the protons on the carbon adjacent to the nitrogen (the α-methylene group of the octyl chain), a phenomenon attributed to the deshielding effect of the positively charged nitrogen atom. The protons of the octyl chain will appear as a series of multiplets in the upfield region (δ 0.8-3.5 ppm), with the terminal methyl group exhibiting a characteristic triplet.
The ¹³C NMR spectrum provides complementary data. The aromatic carbons resonate in the δ 110-150 ppm range. The carbon atom bonded to the nitrogen (C-N) is shifted downfield upon protonation. The carbons of the octyl chain appear in the upfield region (δ 14-45 ppm). The number of distinct signals in both ¹H and ¹³C NMR spectra can confirm the symmetry and purity of the compound.
Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |
| Aromatic C-H | 7.0 - 8.0 | 110 - 130 | m |
| Aromatic C-N | - | 140 - 150 | s |
| N-H | Variable, broad | - | br s |
| N-CH₂- | 3.2 - 3.6 | 45 - 55 | t |
| -(CH₂)₆- | 1.2 - 1.7 | 22 - 32 | m |
| -CH₃ | 0.8 - 1.0 | 14 - 15 | t |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. With soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be readily observed, confirming the molecular mass of the free base (205.34 g/mol ).
Under electron ionization (EI) conditions, which involves higher energy, the molecule undergoes characteristic fragmentation. A common fragmentation pathway for N-alkylanilines is alpha-cleavage, where the bond between the first and second carbon of the alkyl chain breaks. libretexts.org For N-Octylaniline, this would lead to the loss of a heptyl radical, resulting in a prominent fragment ion. Another significant fragmentation involves the cleavage of the C-N bond, leading to fragments corresponding to the aniline (B41778) cation and the octyl cation. The fragmentation pattern provides a unique fingerprint that can be used for identification. libretexts.orgwhitman.edu The presence of nitrogen is often indicated by an odd molecular weight for the free base. whitman.edu
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for N-Octylaniline
| m/z | Proposed Fragment | Fragmentation Pathway |
| 206 | [C₁₄H₂₄N]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 106 | [C₆H₅NHCH₂]⁺ | Alpha-cleavage (loss of C₇H₁₅ radical) |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of C-N bond |
| 113 | [C₈H₁₇]⁺ | Cleavage of C-N bond |
UV-Visible Spectrophotometry in Quantitative Analysis and Complexation Studies
UV-Visible spectrophotometry is a valuable technique for the quantitative analysis of this compound and for studying its complexation behavior. Aromatic compounds like aniline and its derivatives exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions within the benzene (B151609) ring.
The spectrum of this compound is expected to show two main absorption bands. The primary absorption band, corresponding to the π-π* transition of the benzene ring, is typically observed around 230-240 nm. A secondary, less intense band, resulting from a benzenoid transition, is expected in the 280-290 nm region. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the medium. The hydrochloride form, due to the protonation of the nitrogen atom, may cause a slight hypsochromic (blue) shift compared to the free base. This technique, governed by the Beer-Lambert law, allows for the accurate determination of the concentration of this compound in solutions.
Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π* (Primary) | 230 - 240 | High |
| Benzenoid Band | 280 - 290 | Moderate |
Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Verification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of aniline derivatives. A C18 column is typically employed as the stationary phase, offering good separation based on the hydrophobicity of the analytes. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For this compound, a gradient elution program may be necessary to achieve optimal separation from potential impurities. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., 254 nm). This method is highly effective for verifying the purity and quantifying the content of this compound in various samples.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of N-alkylanilines. Due to the relatively high boiling point of N-Octylaniline, a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like DB-5) and a temperature-programmed oven are required. The hydrochloride salt is not suitable for direct GC analysis due to its low volatility; therefore, the analysis is typically performed on the free base form. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confident identification and quantification of N-Octylaniline and any volatile impurities. researchgate.net
Interactive Data Table: Typical Chromatographic Conditions for N-Octylaniline Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (254 nm) |
| GC | DB-5 or similar | Helium | FID or MS |
Supramolecular Interactions Involving N Octylaniline Hydrochloride
Host-Guest Chemistry with N-Octylaniline (B1295330) Hydrochloride as a Receptor Component
There is no available research demonstrating the use of N-Octylaniline hydrochloride as a receptor in host-guest chemistry. In principle, the anilinium headgroup could act as a guest, interacting with various host molecules. For instance, studies on other aniline (B41778) derivatives have shown they can be encapsulated by hosts like cucurbiturils, where the aromatic ring resides within the host's cavity. nih.gov It is also conceivable that the anilinium ion could interact with crown ethers or other hosts capable of binding ammonium (B1175870) ions.
However, for this compound to function as a receptor (a host), it would likely need to be part of a larger, pre-organized assembly, such as a micelle or vesicle, that creates a binding pocket. The hydrophobic interior of such an aggregate could encapsulate nonpolar guest molecules. Lacking specific studies, any discussion of binding affinities, guest selectivity, or complexation thermodynamics for this compound remains purely speculative.
Formation of Self-Assembled Supramolecular Structures and Architectures
The amphiphilic nature of this compound strongly suggests that it would self-assemble in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules would be expected to form aggregates such as micelles or vesicles. In these structures, the hydrophobic octyl chains would cluster together to minimize contact with water, while the polar anilinium hydrochloride headgroups would remain exposed to the aqueous environment.
The specific morphology of these aggregates (e.g., spherical micelles, cylindrical micelles, bilayers) would depend on factors like concentration, temperature, pH, and ionic strength. While the self-assembly of amphiphilic salts is a well-documented phenomenon, kent.ac.uk no studies have been published that characterize the specific structures formed by this compound or determine its CMC.
Table 1: Predicted Self-Assembled Structures of this compound in Aqueous Solution (Hypothetical)
| Parameter | Predicted Structure/Behavior | Influencing Factors |
|---|---|---|
| Below CMC | Exists as individual ions | Concentration |
| Above CMC | Forms micelles (spherical or cylindrical) | Concentration, Temperature, Ionic Strength |
This table is based on the general behavior of amphiphilic molecules and is not derived from experimental data for this compound.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions) in Aggregate Formation
The formation and stability of any supramolecular aggregates of this compound would be governed by a balance of several non-covalent interactions. wikipedia.org
Hydrophobic Effect: This is the primary driving force for self-assembly in water. The aggregation of the nonpolar octyl tails is entropically favorable as it releases ordered water molecules from their hydration shells.
Electrostatic Interactions: The positively charged anilinium headgroups would experience electrostatic repulsion, which counteracts aggregation. This repulsion can be screened by the addition of salt, which would lower the CMC and potentially favor the formation of larger or differently shaped aggregates.
Hydrogen Bonding: The anilinium group (R-NH₂⁺-) can act as a hydrogen bond donor, potentially forming hydrogen bonds with the chloride counter-ions (N-H···Cl) or with water molecules. nih.gov These interactions would be crucial in defining the structure and hydration of the aggregate's surface.
π-π Stacking: The phenyl rings of the aniline headgroups could potentially engage in π-π stacking interactions, which could influence the packing of the molecules at the surface of the aggregate.
While the fundamental principles of these interactions are well-understood, nih.gov their specific contribution to the aggregation of this compound has not been quantified. No crystallographic or spectroscopic data is available to confirm the presence and geometry of these interactions for this specific compound.
Exploration of this compound in Artificial Cell and Biomimetic Systems
Artificial cells are synthetic constructs designed to mimic the structure or function of biological cells. nih.govnih.gov Vesicles formed from amphiphilic molecules are often used as a basic chassis for artificial cells, encapsulating an aqueous interior within a bilayer membrane.
Given that this compound is expected to self-assemble, it could hypothetically form vesicles or be a component of a mixed-amphiphile system for creating such biomimetic structures. The anilinium headgroup could provide a positively charged surface, mimicking certain biological membranes. However, there is no research in the scientific literature that reports the use of this compound for the construction of artificial cells or in any other biomimetic application. The suitability of such assemblies for encapsulating biomolecules or sustaining biochemical reactions remains unexplored.
While the chemical structure of this compound provides a clear basis for predicting its involvement in a range of supramolecular interactions, a thorough review of scientific databases reveals a complete lack of specific experimental studies on this compound. The detailed analysis requested in the prompt cannot be provided with scientific accuracy. The fields of host-guest chemistry, self-assembly, and biomimetic systems have not yet utilized or characterized this compound in any documented capacity. Therefore, the content herein is based on established principles of supramolecular chemistry applied to analogous molecular structures, and it should be understood that this is a theoretical projection rather than a report of empirical findings.
Emerging Research Frontiers and Future Directions
Development of Novel N-Octylaniline (B1295330) Hydrochloride-Based Materials for Advanced Separations
The unique amphiphilic nature of N-Octylaniline hydrochloride, possessing both a hydrophobic octyl chain and a hydrophilic anilinium head, makes it an excellent candidate for the development of advanced separation materials. Building upon its known efficacy in the extraction of metal ions, researchers are exploring its incorporation into more complex and efficient separation systems. sigmaaldrich.com
Future research is directed towards the design and synthesis of polymer inclusion membranes (PIMs) and emulsion liquid membranes (ELMs) where this compound or its derivatives act as the primary carrier or extractant. nih.gov These advanced membrane systems offer significant advantages over traditional liquid-liquid extraction, including reduced solvent inventory, lower energy consumption, and enhanced selectivity.
Table 1: Potential Applications of this compound in Advanced Separation Technologies
| Separation Technology | Role of this compound | Target Analytes | Potential Advantages |
| Polymer Inclusion Membranes (PIMs) | Ion carrier | Heavy metal ions, organic pollutants | High stability, reusability, and selectivity |
| Emulsion Liquid Membranes (ELMs) | Surfactant and carrier | Anionic dyes, pharmaceuticals | High interfacial area for mass transfer, rapid extraction |
| Micellar-Enhanced Ultrafiltration | Micelle-forming agent | Phenolic compounds, pesticides | Overcomes limitations of conventional ultrafiltration |
Detailed research findings in related systems suggest that the efficiency of these membranes is highly dependent on the concentration of the carrier, the pH of the aqueous phases, and the nature of the stripping agent. For instance, in the separation of aniline (B41778) from aqueous solutions using an emulsion liquid membrane, hydrogen chloride solution serves as an effective internal stripping phase. nih.gov Similar principles can be applied and optimized for systems utilizing this compound.
Exploration of New Catalytic Paradigms Involving N-Octylaniline Derivatives
The catalytic potential of N-alkylanilines and their derivatives is a burgeoning area of investigation. researchgate.net While direct catalytic applications of this compound are not yet widely reported, its structural motifs are present in ligands and catalysts for various organic transformations. The nitrogen atom can coordinate with metal centers, and the aromatic ring can be functionalized to tune the electronic and steric properties of the resulting catalyst.
Future research will likely focus on the development of novel catalysts derived from N-Octylaniline for reactions such as cross-coupling, C-H activation, and asymmetric synthesis. The long alkyl chain could impart unique solubility properties, enabling reactions in non-traditional solvents or facilitating catalyst recovery and recycling. Furthermore, the hydrochloride salt form could be utilized in acid-catalyzed reactions or as a phase-transfer catalyst. The development of iron-catalyzed synthesis of N-alkyl anilines points towards more environmentally benign catalytic systems. chemistryviews.orgorganic-chemistry.org
Integration of Advanced Computational Methods for Predictive Design and Discovery
Advanced computational methods are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide experimental design. In the context of this compound, computational studies can provide valuable insights into its behavior and potential applications.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of N-Octylaniline and its derivatives. researchgate.net These studies can help in the rational design of new catalysts and materials with tailored properties. Molecular dynamics (MD) simulations can be used to investigate the self-assembly of this compound in solution and its interactions with other molecules and interfaces, which is crucial for its application in separation technologies and drug delivery. nih.gov
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Research Focus | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity | HOMO-LUMO gap, dipole moment, reaction mechanisms |
| Molecular Dynamics (MD) | Self-assembly and interfacial behavior | Micelle formation, membrane interactions, solvation |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Toxicity, biodegradability, potential therapeutic effects |
Statistical analysis of substituent effects on the pKa of aniline derivatives, for example, demonstrates how computational approaches can elucidate the impact of molecular structure on chemical properties. journaleras.com
Sustainable Synthesis Routes and Environmentally Benign Applications of this compound
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds. Future research on this compound will prioritize the development of sustainable and environmentally benign synthesis routes. This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. mdpi.com
Traditional methods for the synthesis of N-alkylanilines often involve harsh reaction conditions and the use of toxic reagents. nih.gov Modern approaches focus on catalytic methods that offer higher atom economy and produce less waste. researchgate.net For instance, iron-catalyzed C-H amination of arenes presents a promising green alternative for the synthesis of N-alkylanilines. organic-chemistry.org
In terms of applications, the inherent properties of this compound lend themselves to environmentally friendly uses. Its role in the extraction of pollutants from wastewater is a prime example. sigmaaldrich.com Further research could explore its use as a corrosion inhibitor, a biocide with controlled environmental impact, or as a component in biodegradable formulations.
Interdisciplinary Research at the Interface of Materials Science, Biology, and Analytical Chemistry
The future of this compound research lies in its integration into interdisciplinary studies that bridge materials science, biology, and analytical chemistry. The unique combination of a hydrophobic tail and a hydrophilic, functionalizable head group opens up a vast landscape of possibilities.
In materials science , the self-assembly properties of this compound can be harnessed to create novel nanostructured materials, such as liquid crystals, organogels, and functional thin films. rsc.org These materials could find applications in sensors, electronic devices, and controlled-release systems.
From a biological perspective , the surfactant nature of this compound suggests potential applications in drug delivery and biotechnology. nih.gov Its ability to interact with cell membranes could be exploited for the targeted delivery of therapeutic agents. However, thorough investigation of its biocompatibility and cytotoxicity will be paramount. The genotoxicity of aniline derivatives is an area that requires careful consideration in any biological application. nih.gov
In analytical chemistry , this compound can be utilized as a modifying agent for electrodes in electrochemical sensors, enhancing their sensitivity and selectivity for specific analytes. Its ability to form ion pairs can be exploited in ion-selective electrodes and in chromatographic separations.
The convergence of these fields will undoubtedly lead to the discovery of novel applications for this compound and its derivatives, solidifying its position as a compound of significant scientific and technological interest.
Conclusion
Synthesis of Key Research Findings and Contributions of N-Octylaniline (B1295330) Hydrochloride
N-Octylaniline hydrochloride has emerged as a compound of significant interest due to the versatile reactivity of its parent molecule, N-octylaniline, and the advantageous physicochemical properties conferred by its hydrochloride salt form. The primary contribution of forming the hydrochloride salt is the enhancement of aqueous solubility, which is a critical factor for its application in various aqueous and acidic environments. nih.gov Research has solidified the utility of N-octylaniline, and by extension its hydrochloride salt, in several key areas.
One of the most well-documented contributions is in the field of hydrometallurgy, specifically in solvent extraction. N-octylaniline has proven to be an effective extractant for the separation and recovery of valuable metals. Studies have demonstrated its successful application in the liquid-liquid extraction of yttrium(III) from salicylate (B1505791) media and ruthenium(IV) from halide solutions. sigmaaldrich.comscispace.com In these processes, the ability of the aniline (B41778) nitrogen to be protonated is crucial for the extraction mechanism, which often involves anion exchange. scispace.com The hydrochloride form is particularly suited for such applications occurring in acidic media.
Furthermore, N-octylaniline serves as a valuable intermediate in organic synthesis. It provides a molecular scaffold that can be elaborated to create more complex molecules. guidechem.com For instance, it has been used in the synthesis of specialized benzimidazole-based analogs of sphingosine-1-phosphate, indicating its role in the development of potentially bioactive compounds. sigmaaldrich.com The compound's utility as a reagent is rooted in the reactivity of the aniline functional group, allowing for the introduction of the N-octylaniline moiety into diverse molecular structures. guidechem.com
Beyond these roles, research into the broader class of N-substituted anilines suggests significant potential as corrosion inhibitors. Organic compounds containing nitrogen are known to adsorb onto metal surfaces, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. mdpi.commdpi.com The octyl group provides hydrophobicity, which enhances the stability of this protective film. The use of the hydrochloride salt can be advantageous in the formulation of inhibitor packages for acidic environments, such as in oil and gas pipelines. arabjchem.org
Table 1: Summary of Key Research Contributions of N-Octylaniline and its Hydrochloride Salt
| Research Area | Specific Application | Contribution of N-Octylaniline | Advantage of Hydrochloride Form |
|---|---|---|---|
| Hydrometallurgy | Solvent extraction of metals (e.g., Yttrium, Ruthenium) | Acts as an effective liquid-liquid extractant via an anion exchange mechanism. scispace.com | Enhances solubility and stability in the acidic aqueous media used for extraction. |
| Organic Synthesis | Chemical Intermediate | Serves as a building block for complex molecules like bioactive benzimidazole (B57391) analogs. sigmaaldrich.com | Provides a stable, solid form of the amine that is easily handled and weighed. |
| Corrosion Inhibition | Protection of metals in acidic environments | The molecule can adsorb on metal surfaces, forming a protective film. mdpi.com | Improves formulation characteristics for use in acidic cleaning or industrial processes. arabjchem.org |
| Materials Science | Self-propelled micro-droplets | Forms the basis of micrometer-sized oil droplets that exhibit self-propelled motion. sigmaaldrich.com | Could be used to modulate the ionic strength and behavior of the aqueous phase. |
Identification of Remaining Scientific Challenges and Unanswered Questions
Despite its established and potential applications, significant scientific challenges and unanswered questions remain regarding this compound. A primary challenge lies in its synthesis. Traditional methods for producing N-substituted anilines can involve harsh conditions or reagents, such as the use of tin and hydrochloric acid for the reduction of a nitroarene precursor. nih.govresearchgate.net The development of greener, more efficient, and highly selective synthetic protocols remains a critical goal for the broader field of aniline chemistry. researchgate.net There is a pressing need for catalytic systems that can facilitate the synthesis under milder conditions, minimizing waste and improving atom economy.
From a mechanistic standpoint, a detailed understanding of its function in various applications is incomplete. In corrosion inhibition, while the general mechanism of adsorption is understood for organic inhibitors, the specific orientation, binding energy, and thermodynamics of N-octylaniline adsorption on different metal surfaces are not fully elucidated. mdpi.com Answering questions about how the long octyl chain and the aromatic ring interact with the surface at a molecular level could lead to the design of more effective inhibitors.
Furthermore, the full scope of its utility in organic synthesis is largely unexplored. While it has been used as an intermediate, its potential as a ligand for catalysis, a precursor for novel polymers, or a building block for other classes of bioactive molecules is yet to be systematically investigated. guidechem.com The development of new reactions that leverage its specific structure could unlock new avenues in synthetic chemistry. A significant void also exists in the toxicological and metabolic profiling of this compound. Anilines as a class are known to sometimes undergo metabolic activation to reactive species, which raises concerns about their potential toxicity. acs.org Comprehensive studies are required to understand its metabolic fate, identify potential metabolites, and assess its long-term environmental and biological impact.
Outlook on the Future Trajectory and Impact of this compound Research
The future of this compound research is poised to advance in alignment with global trends toward sustainability, efficiency, and advanced materials. A major trajectory will likely be the development of this compound as a specialized, high-performance chemical. In the realm of corrosion inhibition, it could be engineered for specific, harsh environments, such as in top-of-the-line corrosion (TLC) in wet gas pipelines, where a combination of volatility and surface activity is required. arabjchem.orgcortecvci.com Research will likely focus on optimizing its chemical structure to enhance its performance and environmental profile, contributing to the development of "green" corrosion inhibitors. markwideresearch.com
In materials science, the discovery that N-octylaniline can form self-propelled droplets opens a fascinating avenue for research into active matter and micro-robotics. sigmaaldrich.com Future work could explore harnessing this phenomenon for applications in microfluidic devices, targeted delivery systems, or environmental remediation. The hydrochloride salt could be instrumental in controlling the ionic environment that drives this motion.
The demand for more selective and efficient hydrometallurgical processes for recycling and extracting critical metals will also drive future research. scispace.com this compound could be a key component in advanced solvent extraction or ion-exchange systems, particularly if integrated into more sustainable processes like ionic liquids or deep eutectic solvents. Finally, as synthetic methodologies become more advanced, the use of this compound as a versatile building block in the pharmaceutical and agrochemical industries is expected to grow. transparencymarketresearch.com Its unique combination of a hydrophilic head (the anilinium chloride) and a lipophilic tail (the octyl chain) makes it an interesting surfactant-like molecule whose derivatives could find applications in drug formulation and delivery.
Q & A
Q. What are the optimal synthetic routes for N-Octylaniline hydrochloride, and how can purity be validated?
The synthesis of this compound typically involves alkylation of aniline derivatives using octyl halides under acidic conditions. Key parameters include reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents. Purity validation requires chromatographic methods (HPLC or TLC) coupled with spectroscopic techniques such as H/C NMR and FT-IR to confirm structural integrity. For example, in extraction studies, purity thresholds ≥95% are critical to avoid interference in spectrophotometric assays .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Direct contact with the compound requires chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye exposure. In case of accidental inhalation or ingestion, immediate medical consultation is advised. Work areas must be well-ventilated, and spills should be contained using inert absorbents (e.g., vermiculite) followed by disposal per hazardous waste regulations .
Q. How is this compound characterized for its physicochemical properties?
Melting point determination, solubility profiling in polar/nonpolar solvents (e.g., water, ethanol, hexane), and UV-Vis spectroscopy are standard methods. For instance, its application in ruthenium(IV) extraction relies on solubility in hydrochloric acid media, with absorbance maxima at specific wavelengths (e.g., 465 nm) to quantify complex formation .
Advanced Research Questions
Q. How can researchers optimize experimental design for this compound-mediated metal ion extraction?
Systematic optimization involves varying pH (1.5–3.5), ligand-to-metal ratios, and contact time to maximize extraction efficiency. Control experiments with competing ions (e.g., Fe, Cu) are necessary to assess selectivity. Statistical tools like response surface methodology (RSM) can model interactions between variables, ensuring reproducibility .
Q. How should contradictory data on extraction efficiency across studies be resolved?
Discrepancies in extraction yields may arise from differences in acid concentration, temperature, or impurities. Researchers should replicate experiments under standardized conditions and employ alternative validation methods (e.g., ICP-MS for metal quantification). Cross-referencing with structural analogs (e.g., N-Benzylcyclohexylamine hydrochloride) can isolate compound-specific effects .
Q. What advanced applications exist for this compound in materials science or catalysis?
Potential applications include its use as a surfactant in nanoparticle synthesis or as a ligand in catalytic systems. For example, its amphiphilic structure could stabilize emulsions in polymer synthesis. Collaborative studies with computational chemists are recommended to predict binding affinities and reaction pathways using DFT calculations .
Methodological Considerations
- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed descriptions of experimental conditions (e.g., reagent batches, instrumentation settings) to ensure reproducibility .
- Statistical Analysis : Use ANOVA or t-tests to evaluate significance in extraction efficiency studies, with p < 0.05 as the threshold .
- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and animal testing (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
